BENZOTHIAZOLE, 6-NITRO-2-(p-NITROBENZOYLAMINO)-

Description

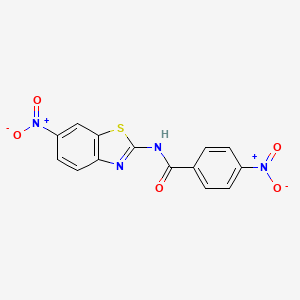

The compound "BENZOTHIAZOLE, 6-NITRO-2-(p-NITROBENZOYLAMINO)-" features a benzothiazole core substituted with a nitro group at position 6 and a p-nitrobenzoylamino group at position 2.

Properties

CAS No. |

64036-74-4 |

|---|---|

Molecular Formula |

C14H8N4O5S |

Molecular Weight |

344.30 g/mol |

IUPAC Name |

4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

InChI |

InChI=1S/C14H8N4O5S/c19-13(8-1-3-9(4-2-8)17(20)21)16-14-15-11-6-5-10(18(22)23)7-12(11)24-14/h1-7H,(H,15,16,19) |

InChI Key |

YBBSIEMORQCPPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

Benzothiazole derivatives, particularly Benzothiazole, 6-nitro-2-(p-nitrobenzoic amino)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic properties, including antitumor and antimicrobial effects.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₈N₄O₅S

- Molecular Weight : 320.30 g/mol

- CAS Number : 46376

The presence of nitro groups and benzoyl moieties in its structure enhances its interactions with biological targets, making it a candidate for further research in drug development.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. A study evaluated the cytotoxic effects of various benzothiazole compounds on human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The results demonstrated that compounds similar to Benzothiazole, 6-nitro-2-(p-nitrobenzoic amino)- showed promising activity against these cancer cell lines:

| Compound | Cell Line | IC₅₀ (μM) | Activity Type |

|---|---|---|---|

| 6-Nitro-2-(p-nitrobenzoic amino)- | HCC827 | 6.26 ± 0.33 | Antitumor |

| 6-Nitro-2-(p-nitrobenzoic amino)- | NCI-H358 | 6.48 ± 0.11 | Antitumor |

These findings suggest that the compound effectively inhibits cell proliferation, particularly in two-dimensional cultures compared to three-dimensional models .

Antimicrobial Activity

Benzothiazole derivatives have also been tested for antimicrobial activity. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

The antimicrobial activity was assessed using broth microdilution methods, confirming the potential of these compounds as antibacterial agents .

The mechanism by which Benzothiazole, 6-nitro-2-(p-nitrobenzoic amino)- exerts its biological effects is thought to involve:

- DNA Interaction : The compound has a high affinity for binding to DNA, particularly within the minor groove, influencing transcriptional regulation and potentially leading to apoptosis in cancer cells .

- Inhibition of Cell Migration : Studies have shown that the compound can inhibit cell migration, which is crucial in preventing metastasis in cancer progression .

- Modulation of NF-kB Pathway : The compound's interaction with NF-kB signaling pathways may play a role in its antitumor efficacy, as NF-kB is often deregulated in various cancers .

Case Studies and Clinical Implications

While there are no direct clinical trials specifically targeting Benzothiazole, 6-nitro-2-(p-nitrobenzoic amino)-, related compounds have been investigated for their therapeutic potential in treating various malignancies:

- A study highlighted the effectiveness of benzothiazole derivatives in reducing lung metastases in murine models of breast cancer by up to 40% when combined with standard therapies .

- Another investigation into similar compounds indicated a significant reduction in tumor growth rates and improved survival rates among treated subjects compared to controls .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences in substituents, synthesis, and applications among the target compound and analogous benzothiazole derivatives:

Research Findings and Implications

- Antitumor Potential: Testing the target compound against the same cell lines as Compounds 13–19 is critical to evaluate whether the p-nitrobenzoylamino group offers superior efficacy or selectivity.

- Comparative Solubility: Unlike the hydrochloride salts of amino derivatives (), the target compound’s nitro groups may necessitate formulation adjustments for bioavailability.

Q & A

Q. How do structural modifications influence bioactivity?

- Methodological Answer : Compare nitro-group positioning (e.g., 6-nitro vs. 4-nitro) in analogs. Anti-cancer studies of isatin–benzothiazole hybrids highlight the importance of electron-withdrawing groups for cytotoxicity. Use molecular docking to predict binding affinities to target proteins (e.g., tubulin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.